N-METHYL-N-DECYLAMINE

Descripción

The exact mass of the compound 1-Decanamine, N-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-METHYL-N-DECYLAMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-METHYL-N-DECYLAMINE including the price, delivery time, and more detailed information at info@benchchem.com.

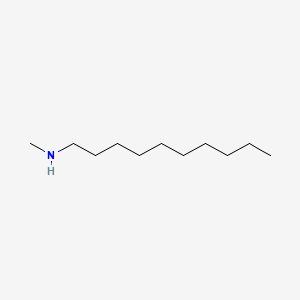

Structure

3D Structure

Propiedades

IUPAC Name |

N-methyldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-3-4-5-6-7-8-9-10-11-12-2/h12H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVDMBQGHZVMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074610 | |

| Record name | 1-Decanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7516-82-7 | |

| Record name | N-Methyl-1-decanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7516-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyldecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007516827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | decyl(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLDECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O694K7T3YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: N-Methyl-N-Decylamine

CAS: 7516-82-7 | Formula: C₁₁H₂₅N | Molecular Weight: 171.32 g/mol [1]

Executive Summary

N-Methyl-N-decylamine (also known as N-methyldecanamine) is a secondary aliphatic amine characterized by a ten-carbon lipophilic tail and a reactive N-methyl headgroup.[1] Unlike its primary analog (decylamine), the secondary amine structure offers unique steric properties and reduced hydrogen bonding potential, lowering its boiling point relative to molecular weight and altering its solubility profile.

This compound serves as a critical intermediate in the synthesis of cationic surfactants, corrosion inhibitors, and, increasingly, as a lipid tail precursor in the development of Lipid Nanoparticles (LNPs) for nucleic acid delivery. Its amphiphilic nature allows it to partition effectively into lipid bilayers, making it a valuable tool in membrane biology and pharmaceutical formulation.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models specific to CAS 7516-82-7.

Table 1: Physical Constants & Thermodynamics

| Property | Value | Condition/Note |

| Physical State | Liquid | @ 20°C, 1 atm |

| Boiling Point | 224°C | @ 775 Torr (Experimental) |

| Melting Point | 4–5°C | Experimental |

| Density | 0.803 g/mL | @ 0°C (Liquid phase) |

| Refractive Index | 1.43–1.44 | Predicted ( |

| pKa | 10.79 ± 0.10 | Conjugate acid, Predicted |

| LogP | ~4.2 - 4.8 | High Lipophilicity |

| Solubility (Water) | Insoluble | Hydrophobic effect dominates |

| Solubility (Organic) | Soluble | Chloroform, Ethanol, DMSO, DCM |

Structural Analysis

The molecule consists of a hydrophobic decyl chain (

-

Basicity: With a pKa ~10.8, it is a strong base, existing almost exclusively as the cationic ammonium salt (

) at physiological pH (7.4). -

Reactivity: The secondary nitrogen is nucleophilic but sterically more accessible than tertiary amines, making it an ideal candidate for

alkylations or acylation to form amides.[1]

Synthesis & Production Protocols

Researchers often require high-purity (>98%) secondary amines free from primary or tertiary contaminants.[1] The most robust route for laboratory synthesis is Reductive Amination .[1]

Protocol: Reductive Amination of Decanal

This method avoids the over-alkylation issues common in direct alkylation of amines.[1]

Reagents:

-

Decanal (1.0 eq)

-

Methylamine (2.0 M in THF, 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.5 eq)

-

Dichloromethane (DCM, anhydrous)

-

Acetic Acid (catalytic)[1]

Workflow:

-

Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve Decanal in anhydrous DCM. Add Methylamine solution.[1] Stir at Room Temperature (RT) for 1 hour.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. (STAB is preferred over

for its selectivity toward imines over aldehydes).[1] -

Quench: Stir overnight at RT. Quench with saturated

solution.[1] -

Workup: Extract the aqueous layer with DCM (3x).[1] Combine organics, dry over

, and concentrate in vacuo.

Visualization: Synthesis Reaction Pathway

The following diagram illustrates the reductive amination logic flow.

Caption: Figure 1. Selective synthesis of N-methyl-N-decylamine via reductive amination, preventing tertiary amine byproducts.[1]

Purification & Characterization

Commercial samples often contain trace primary amines.[1] For drug development applications, purification via vacuum distillation or acid-base extraction is mandatory.[1]

Purification Protocol (Acid-Base Extraction)

-

Dissolution: Dissolve crude amine in Diethyl Ether.

-

Acid Wash: Wash organic phase with 1M HCl.[1] The amine protonates and moves to the aqueous phase.[1] Neutral impurities (non-basic) remain in the ether.[1]

-

Separation: Discard the organic ether layer.[1]

-

Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12. The amine deprotonates and oils out.[1]

-

Extraction: Extract the cloudy aqueous mixture with fresh Diethyl Ether.

-

Final Drying: Dry ether layer over

, filter, and evaporate.

Visualization: Purification Workflow

Caption: Figure 2.[1] Acid-Base extraction logic for isolating high-purity secondary amines from neutral organic byproducts.

Handling & Safety (E-E-A-T)

Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).[1][3]

-

Corrosivity: As a secondary amine, it can cause severe chemical burns to skin and eyes.[1] All handling must occur in a fume hood with nitrile gloves and safety goggles.[1]

-

Air Sensitivity: Like many amines, it absorbs atmospheric

to form carbamate salts (white crusts). Store under inert gas (Nitrogen or Argon).[1] -

Storage: Keep in a cool, dark place. Oxidation of the amine to N-oxide can occur over time if exposed to air/light, yellowing the liquid.[1]

First Aid:

-

Skin: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15 mins.[1]

-

Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4181541, N-Methyldecylamine.[1] Retrieved from [Link][1]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] Journal of Organic Chemistry.[1] (Standard protocol reference for reductive amination).

Sources

Technical Monograph: N-Methyl-N-Decylamine

Chemical Structure, Synthesis, and Functional Applications

Executive Summary

N-Methyl-N-decylamine (CAS: 2936-98-3), also known as N-methyldecanamine, is a secondary aliphatic amine characterized by a ten-carbon lipophilic tail and a hydrophilic methyl-amine head group.[1][2][3][4] It serves as a critical intermediate in the synthesis of gemini surfactants, corrosion inhibitors, and pharmaceutical lipophilic linkers.[1][2] This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and industrial applications, designed for researchers in organic synthesis and material science.[1][2]

Part 1: Molecular Architecture & Physicochemical Profile[1][2]

The amphiphilic nature of N-methyl-N-decylamine is defined by its

Table 1: Physicochemical Specifications

| Property | Value / Description | Source |

| IUPAC Name | N-Methyldecan-1-amine | PubChem [1] |

| CAS Number | 2936-98-3 | ECHA [2] |

| Molecular Formula | PubChem [1] | |

| Molecular Weight | 171.32 g/mol | PubChem [1] |

| Boiling Point | ~215–220 °C (Predicted) | Derived from Decylamine ( |

| Density | 0.790 g/mL (at 25 °C) | Sigma-Aldrich (Analogous) [4] |

| pKa | ~10.6 (Conjugate Acid) | Standard |

| LogP | 4.80 (Predicted) | Cheméo [5] |

| Appearance | Clear, colorless to pale yellow liquid | ECHA [2] |

Structural Visualization

The molecule exhibits a "Head-Tail" architecture.[1][2] The steric bulk of the methyl group is minimal, allowing the nitrogen lone pair to remain highly nucleophilic, facilitating further alkylation or oxidation.[1][2]

[1][2]

Part 2: Synthetic Pathways & Process Chemistry[2]

While direct alkylation of decylamine with methyl iodide is possible, it suffers from poly-alkylation (forming quaternary ammonium salts).[1][2] The industry-standard, self-validating approach is Reductive Amination .[1][2]

Validated Protocol: Reductive Amination

This route utilizes Decanal and Methylamine, ensuring mono-methylation selectivity.[1][2]

Reaction Scheme:

-

Condensation: Decanal + Methylamine

N-decylidene-methanamine (Imine) + -

Reduction: Imine + Hydride Source (

)

Step-by-Step Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques.

-

Imine Formation:

-

Reduction:

-

Add Sodium Borohydride (

, 1.5 eq) in small portions to the stirring imine solution. Caution: Gas evolution ( -

Allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Workup (Self-Validating Purification):

-

Quench with 1M HCl until pH < 2. (This converts the amine to its water-soluble hydrochloride salt; neutral impurities remain in organic phase).[1][2]

-

Wash with Diethyl Ether (

mL).[1][2] Discard organic layer.[1][2] -

Basify the aqueous layer with 4M NaOH until pH > 12.[1][2] (Regenerates the free amine, which oils out).[1][2]

-

Extract with Dichloromethane (

mL).[1][2] -

Dry over

and concentrate in vacuo.

-

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected signatures.[1][2]

Table 2: Predicted Spectroscopic Data

| Technique | Signal | Assignment |

| 1H NMR ( | Terminal Methyl ( | |

| Bulk Methylene chain | ||

| N-Methyl group (Diagnostic Singlet) | ||

| 13C NMR | N-Methyl carbon | |

| Mass Spec (ESI) | Protonated molecular ion |

Note: NMR shifts are estimated based on N-methyldodecylamine analogs [6].

Part 4: Functional Applications

1. Surfactant Synthesis (Amine Oxides)

N-Methyl-N-decylamine is the direct precursor to N-decyl-N-methylamine oxide , a zwitterionic surfactant used in high-performance detergents.[1][2] The secondary amine is methylated to a tertiary amine (N,N-dimethyl-N-decylamine) and then oxidized with

2. Corrosion Inhibition

The compound functions as a mixed-type inhibitor .[1][2] The nitrogen lone pair adsorbs onto metal surfaces (Fe), while the decyl tail forms a hydrophobic barrier against electrolytes.[1][2]

3. Pharmaceutical Linkers

Used as a building block for introducing lipophilic amine moieties into drug candidates to improve membrane permeability (LogP modulation).[1][2]

Part 5: Safety & Handling (GHS Classification)[2][5]

Danger! N-Methyl-N-decylamine is a corrosive secondary amine.[1][2]

-

Handling: Always use nitrile gloves, face shield, and work within a fume hood.[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric

(carbamate formation).[1][2]

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 4181541, N-Methyldecylamine. Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: Decyl(methyl)amine. Retrieved from [Link][1][2]

-

Cheméo. (2025).[1][2][6] Chemical Properties of Decylamine, N-methyl-. Retrieved from [Link][1][2]

-

SpectraBase. (2025).[1][2] 1H NMR Spectrum of N-Methyldodecylamine. Wiley Science Solutions.[1][2] Retrieved from [Link][1][2]

Sources

- 1. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyldecylamine | C11H25N | CID 4181541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 7311-30-0: N-Methyl-1-dodecanamine | CymitQuimica [cymitquimica.com]

- 4. di-n-Decylamine (CAS 1120-49-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Technical Guide: N-Methyl-N-Decylamine

A Lipophilic Amine Scaffold for Drug Delivery & Synthesis [1]

Executive Summary

N-Methyl-N-decylamine (CAS: 7516-82-7) is a secondary aliphatic amine characterized by a medium-length hydrophobic chain (

This guide analyzes the molecule’s physicochemical profile, details a high-fidelity synthesis protocol to avoid polyalkylation, and outlines analytical workflows for purity validation.[1]

Physicochemical Profile

Precise molecular weight and isotopic distribution are prerequisite knowledge for mass spectrometry-based pharmacokinetic (PK) tracking.[1]

Molecular Weight & Formula

| Property | Value | Technical Context |

| Chemical Formula | Secondary amine structure.[1] | |

| Molar Mass (Average) | 171.33 g/mol | Used for stoichiometric calculations in synthesis.[1] |

| Monoisotopic Mass | 171.1987 Da | CRITICAL: Use this value for High-Res MS (HRMS) extraction windows (M+H |

| CAS Number | 7516-82-7 | Primary identifier for the secondary amine variant.[1] |

Physical Properties & Handling[1]

Synthesis Strategy: The "Clean" Route

Expertise & Causality:

Direct alkylation of methylamine with decyl halides (

Recommended Protocol: Reductive Amination To ensure high selectivity for the secondary amine, we utilize the reductive amination of decanal with methylamine.[1] This method proceeds via an imine intermediate, which is selectively reduced.[1][4]

Reaction Logic (Graphviz)[1]

Step-by-Step Protocol

-

Reagents: Decanal (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).

-

Procedure:

-

Imine Formation: Dissolve decanal in anhydrous DCE under

atmosphere. Add Methylamine solution dropwise at 0°C. Stir for 30 mins to allow imine formation. -

Reduction: Add STAB in portions. The use of STAB (mild reductant) prevents the reduction of the aldehyde functionality before imine formation.[1]

-

Quench: Quench with saturated

. -

Extraction: Extract with DCM (

). Wash organic layer with brine.[1] -

Purification: Dry over

. Concentrate. If purity <95% by GC, distill under reduced pressure.

-

Applications in Drug Development

The specific value of N-methyl-N-decylamine lies in its role as a tunable hydrophobic tail .[1]

Precursor for Ionizable Lipids (LNP Chemistry)

In mRNA vaccine development, ionizable lipids are synthesized by conjugating amine tails to headgroups.[1] N-Methyl-N-decylamine provides a

-

Mechanism: The secondary amine reacts with epoxides or acrylates to form tertiary amines with specific pKa values (6.0–7.0), allowing the LNP to be neutral in blood (pH 7.[1]4) but charged in the endosome (pH 5.[1]5) for payload release.

Quaternary Ammonium Biocides

Alkylation of N-methyl-N-decylamine with benzyl chloride yields Benzalkonium-type surfactants, used as preservatives in ophthalmic or nasal formulations.[1]

Application Workflow (Graphviz)

Analytical Protocols

Trustworthiness in data requires self-validating analytical methods.[1]

GC-MS Quantification (Purity & Identity)

Because the molecule is volatile and lacks strong UV chromophores, HPLC-UV is suboptimal.[1] GC-MS is the gold standard. [1]

-

Column: DB-5ms or equivalent non-polar capillary column.[1]

-

Inlet Temp: 250°C.

-

Gradient: 60°C (hold 2 min)

300°C at 15°C/min. -

Detection: EI Source (70 eV).[1] Look for molecular ion

and base peak at -

Internal Standard: Use Dodecane or N-Methyl-d3-N-decylamine (if available) to normalize injection variability.[1]

NMR Validation ( )

- NMR:

-

Interpretation: The integration ratio of the N-methyl singlet (3H) to the N-methylene triplet (2H) must be exactly 1.5:1. Deviation implies contamination with primary amine or tertiary amine.[1]

Safety & Handling

-

Hazard Class: Corrosive (Skin Corr.[1] 1B).

-

PPE: Nitrile gloves (breakthrough time >30 min), face shield, and fume hood are mandatory.[1]

-

Storage: Store under Argon/Nitrogen. Secondary amines can absorb

from air to form carbamates, altering stoichiometry.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81746, N-Methyldodecylamine (Analogous Structure/Properties). Retrieved from [Link][1]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[1][5] (Standard protocol validation). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - Amines, N-C10-16-alkyltrimethylenedi-, reaction products with chloroacetic acid.[1] (Safety Data Context). Retrieved from [Link][1][3]

Sources

- 1. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Decanamine, N-methyl-|lookchem [lookchem.com]

- 3. N-Methyldecylamine | C11H25N | CID 4181541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-Dealkylation of Amines [mdpi.com]

Technical Guide: Physicochemical Profiling & Melting Point Analysis of N-Methyl-N-Decylamine

Part 1: Executive Summary & Core Identity

N-Methyl-N-decylamine (also known as N-methyl-1-decanamine) is a secondary aliphatic amine used primarily as an intermediate in the synthesis of cationic surfactants, corrosion inhibitors, and pharmaceutical precursors. Unlike its primary homolog (decylamine), which is a solid at room temperature, N-methyl-N-decylamine exists as a liquid under standard ambient conditions due to the disruption of intermolecular hydrogen bonding networks by the

Chemical Identity Matrix

| Parameter | Detail |

| Systematic Name | N-Methyl-1-decanamine |

| CAS Registry Number | 7516-82-7 |

| Molecular Formula | |

| Molecular Weight | 171.32 g/mol |

| SMILES | CCCCCCCCCCNC |

| Structure | Secondary Amine ( |

Part 2: Physicochemical Properties & Phase Behavior

Melting Point & Thermal Profile

The melting point of N-methyl-N-decylamine is a critical quality attribute (CQA) for handling and storage. The introduction of the methyl group onto the nitrogen atom significantly lowers the melting point compared to the parent primary amine.

Core Thermal Data:

| Property | Value | Condition/Note |

|---|---|---|

| Melting Point (MP) | 4 – 5 °C | Solid-Liquid Transition |

| State at 20°C | Liquid | Colorless to pale yellow |

| Boiling Point | 224 °C | @ 775 Torr |

| Density | 0.803 g/cm³ | @ 0 °C |

| Refractive Index | ~1.439 | Predicted |

| pKa | 10.79 ± 0.10 | Predicted (Base Strength) |

Thermodynamic Mechanism of Phase Transition

The melting point depression observed in N-methyl-N-decylamine relative to decylamine (

-

Hydrogen Bonding: Primary amines (

) have two hydrogen bond donors, facilitating a robust 3D lattice. Secondary amines ( -

Steric Disruption: The methyl group creates a steric "bump" that prevents the long decyl chains from packing as efficiently as they do in the linear primary amine, further lowering the energy required to break the lattice (melting).

Figure 1: Impact of N-methylation on the melting point of C10 amines. The transition from primary to secondary amine drops the MP by ~10°C.

Part 3: Experimental Determination Protocol

Since the melting point is close to

Protocol: Low-Temperature DSC Analysis

Objective: Determine the onset melting temperature (

Equipment:

-

DSC Instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).

-

Hermetically sealed aluminum pans.

-

Liquid Nitrogen Cooling System (LNCS) or Chiller capable of

.

Workflow:

-

Sample Prep: Weigh 3–5 mg of liquid N-methyl-N-decylamine into the aluminum pan. Seal hermetically to prevent evaporation or moisture absorption (amines are hygroscopic).

-

Equilibration: Cool the sample to

and hold for 5 minutes to ensure complete crystallization.-

Note: If the sample forms a glass instead of crystallizing, a "Heat-Cool-Heat" cycle may be needed to induce crystallization during the second cooling phase.

-

-

Ramp: Heat from

to -

Analysis: Identify the endothermic peak.

- : The intersection of the baseline and the leading edge of the peak (Report this as MP).

- : The maximum of the endotherm.

Self-Validation Check:

-

If the peak is broad (>3°C width), the sample likely contains impurities (e.g., unreacted decylamine or solvent).

-

Pure N-methyl-N-decylamine should show a sharp endotherm near 4–5°C.

Part 4: Synthesis & Purity Implications

The melting point is a sensitive indicator of purity. The most common synthesis route is the Reductive Amination of decanal with methylamine.

Synthesis Pathway

Impurities from this pathway (e.g., Didecylmethylamine or unreacted Decanal) will depress the melting point further (eutectic effect) or raise it if the impurity is a high-melting salt.

Figure 2: Reductive amination pathway. Control of stoichiometry is vital to prevent over-alkylation, which alters physical properties.

Part 5: Applications & Handling

-

Surfactant Synthesis: Precursor for N-methyl-N-decyl-glucamides (sugar surfactants).

-

Corrosion Inhibition: The lone pair on the nitrogen allows adsorption onto metal surfaces; the C10 chain provides a hydrophobic barrier.

-

Storage: Store at

.-

Caution: If stored below 4°C (e.g., in a fridge/cold room), the material will solidify. It requires gentle warming to liquefy before aliquoting to ensure homogeneity.

-

References

-

LookChem. (n.d.). 1-Decanamine, N-methyl- Product Properties & CAS 7516-82-7 Data. Retrieved from

-

ChemicalBook. (2025).[1][2][3] N-METHYL-N-DECYLAMINE (CAS 7516-82-7) MSDS and Physical Properties. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4181541, N-Methyldecylamine. Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for Homologous Amines (N-Methyldodecylamine). Retrieved from

Sources

Technical Guide: Spectral Characterization of N-Methyl-N-decylamine

[1][2]

CAS Number: 7516-82-7 Formula: C₁₁H₂₅N Molecular Weight: 171.32 g/mol [1][2][3]

Executive Summary

N-Methyl-N-decylamine (N-methyl-1-decanamine) is a secondary aliphatic amine comprising a ten-carbon alkyl chain and a methyl group attached to a central nitrogen atom.[1][2][3] It serves as a critical intermediate in the synthesis of cationic surfactants, corrosion inhibitors, and pharmaceutical precursors.[1][2]

This technical guide provides a definitive spectral analysis of N-Methyl-N-decylamine. Unlike generic databases, this document correlates spectral features (MS, NMR, IR) directly with molecular structure, providing researchers with a self-validating framework for identification and purity assessment.[1][2]

Chemical Identity & Physical Properties[1][2][4][5][6][7][8][9]

Accurate spectral interpretation requires a baseline understanding of the analyte's physical state.[1][2] N-Methyl-N-decylamine is a clear liquid at room temperature with a characteristic amine odor.[1][2]

Table 1: Physicochemical Profile

| Property | Value | Context for Spectroscopy |

| Appearance | Clear, colorless to pale yellow liquid | Check for oxidation (yellowing) before IR/NMR.[2][3] |

| Boiling Point | ~224 °C (775 Torr) | Suitable for GC-MS analysis.[1][2] |

| Density | 0.803 g/mL (at 25 °C) | Relevant for gravimetric NMR sample prep.[1][2] |

| Solubility | Soluble in organic solvents (CHCl₃, MeOH) | Use CDCl₃ for standard NMR acquisition.[1][2] |

| pKa | ~10.8 (Predicted) | pH-dependent shift in aqueous NMR; keep samples dry.[1][2] |

Mass Spectrometry (MS) Analysis[2][10][11][12]

Mass spectrometry provides the primary confirmation of the carbon backbone and the amine functionality.[1][2] The ionization of N-Methyl-N-decylamine typically follows a predictable fragmentation pathway dominated by alpha-cleavage.[1][2]

Fragmentation Pathway

The electron impact (EI) mass spectrum is characterized by a low-intensity molecular ion (

-

Molecular Ion (

): m/z 171 (Weak).[1][2] The radical cation is formed by removing a lone-pair electron from the nitrogen.[1][2] -

Base Peak: m/z 44.[1][2] This peak arises from alpha-cleavage adjacent to the nitrogen atom.[1][2] The loss of the large nonyl radical (

) is energetically favored, leaving the stabilized iminium ion.[2]

Mechanism:

Diagram 1: MS Fragmentation Logic

Caption: Primary fragmentation pathway of N-Methyl-N-decylamine via alpha-cleavage yielding the m/z 44 base peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][5][13][14]

NMR is the gold standard for structural verification.[1][2] The asymmetry of the N-methyl and N-decyl groups creates distinct chemical environments.[1][2]

¹H NMR (Proton) Data

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)[2]

| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| N-CH₃ | 2.40 – 2.45 | Singlet (s) | 3H | - | Methyl group directly on Nitrogen.[1][2] |

| N-CH₂ | 2.55 – 2.60 | Triplet (t) | 2H | ~7.0 Hz | Alpha-methylene of the decyl chain.[1][2] |

| N-H | 0.8 – 1.5 | Broad Singlet | 1H | - | Exchangeable proton; shift varies with conc.[1][2] |

| 1.45 – 1.55 | Multiplet (m) | 2H | - | Beta-methylene (shielded by distance from N).[1][2] | |

| Bulk CH₂ | 1.20 – 1.35 | Broad Multiplet | 14H | - | Remaining methylene chain.[1][2] |

| Terminal CH₃ | 0.88 | Triplet (t) | 3H | ~7.0 Hz | End of the decyl chain.[1][2] |

¹³C NMR (Carbon) Data

Solvent: CDCl₃

| Assignment | Chemical Shift ( | Carbon Type |

| N-CH₂ (Alpha) | 52.1 | Secondary ( |

| N-CH₃ | 36.5 | Primary ( |

| 30.0 | Secondary ( | |

| 27.5 | Secondary ( | |

| Bulk CH₂ | 29.3 – 29.7 | Secondary ( |

| Terminal CH₃ | 14.1 | Primary ( |

Diagram 2: NMR Assignment Workflow

Caption: Logical workflow for validating N-Methyl-N-decylamine structure via 1H NMR integration and splitting patterns.

Infrared (IR) Spectroscopy[2][15][16]

IR spectroscopy is used primarily to confirm the secondary amine functionality and ensure the absence of water or oxidation byproducts (N-oxides).[1][2]

Key Absorption Bands[1][2][15][16]

-

N-H Stretch (3300 – 3350 cm⁻¹): A single, weak band characteristic of secondary amines.[1][2][4] (Primary amines would show a doublet).[1][2][4]

-

C-H Stretch (2800 – 3000 cm⁻¹): Strong absorptions due to the long alkyl chain (

C-H).[2] -

N-H Bend (~1550 cm⁻¹): Often weak or obscured in liquid films.[1][2]

Experimental Protocols

To ensure reproducibility of the spectral data above, follow these standardized preparation protocols.

NMR Sample Preparation

Objective: Prepare a sample free of paramagnetic impurities and concentration effects.

-

Glassware: Use high-quality 5mm NMR tubes, oven-dried at 100°C to remove moisture.

-

Solvent: Use

(99.8% D) with 0.03% TMS v/v.[1][2] -

Preparation:

GC-MS Sample Preparation

Objective: Dilute sample to avoid detector saturation and column overload.

Quality Control & Impurity Profiling

In drug development, distinguishing the secondary amine from potential impurities is vital.[1][2]

| Impurity Type | Origin | Spectral Flag |

| Decylamine (Primary) | Incomplete methylation | IR: Doublet at 3300-3400 cm⁻¹.[1][2] NMR: |

| N,N-Dimethyldecylamine (Tertiary) | Over-methylation | NMR: Singlet at ~2.2 ppm (6H integration).[1][2] IR: Absence of N-H stretch. |

| Decanol | Starting material | NMR: Triplet at ~3.6 ppm ( |

Diagram 3: QC Decision Tree

Caption: Rapid spectral classification to detect primary or tertiary amine impurities.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4181541, N-Methyldecylamine.[1][2] Retrieved from [Link][2]

-

NIST Mass Spectrometry Data Center. N-Methyldodecylamine (Homolog Reference for Fragmentation Patterns).[1][2] Retrieved from [Link][2]

-

Doc Brown's Chemistry. Interpretation of Mass Spectra of Aliphatic Amines (Alpha-Cleavage Mechanism). Retrieved from [Link]

Spectroscopic Characterization of N-Methyl-N-decylamine: A 13C NMR Technical Guide

This technical guide is structured to serve as a definitive reference for the spectroscopic characterization of N-Methyl-N-decylamine (CAS: 7516-82-7).[1][2][3] It synthesizes theoretical chemical shift principles with experimental best practices to ensure accurate structural validation.[1][2][3][4]

Executive Summary

N-Methyl-N-decylamine (

This guide provides a rigorous protocol for the acquisition, assignment, and validation of the 13C NMR spectrum of N-Methyl-N-decylamine, distinguishing it from its primary (decylamine) and tertiary (N,N-dimethyldecylamine) analogs.[1][3][4]

Structural Analysis & Numbering System

To ensure precise assignment, we utilize the following numbering scheme for the carbon skeleton:

-

C1' : N-Methyl carbon (

)[1][2][3][4] -

C1 :

-methylene ( -

C2 :

-methylene[1][2][3] -

C3 :

-methylene[1][2][3]

Visualization: Structural Logic

The following diagram illustrates the molecule and the logical flow for spectroscopic validation.

Figure 1: Structural decomposition of N-Methyl-N-decylamine linking chemical moieties to expected spectral features.

Experimental Protocol (Self-Validating System)

Sample Preparation

For quantitative accuracy and resolution, strict adherence to concentration limits is required to prevent micelle formation, which broadens signals.[1][2][3][4]

-

Solvent Selection: Chloroform-d (

) is the standard.[1][2][3][4] -

Concentration: Prepare a 20-30 mg/mL solution.

-

Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 100/125 MHz Carbon)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for integration accuracy, or standard zgpg for sensitivity.

-

Relaxation Delay (d1): Set to 2.0 - 5.0 seconds .

-

Scans (NS): Minimum 512 scans (S/N > 50:1).

Spectral Assignment & Data Table

The 13C NMR spectrum of N-Methyl-N-decylamine is characterized by a distinct "fingerprint" region for the nitrogen-adjacent carbons and a "bulk" region for the alkyl chain.[1][2]

Reference: 77.16 ppm (CDCl3 triplet).[1][2][3][4]

| Carbon Position | Assignment | Chemical Shift ( | Multiplicity (DEPT-135) | Mechanistic Explanation |

| C1 | 52.3 ± 0.5 | Down (CH2) | Deshielded by electronegative Nitrogen.[1][2][3] | |

| C1' | N-Methyl ( | 36.5 ± 0.5 | Up (CH3) | Diagnostic for secondary amines.[1][2][3][4] (Tertiary dimethyl would appear ~45 ppm).[1][2][3][4] |

| C2 | 29.8 ± 0.5 | Down (CH2) | Beta-effect from Nitrogen.[1][2][3] | |

| C3 | 27.5 ± 0.5 | Down (CH2) | Gamma-effect (steric compression).[1][2][3] | |

| C4-C7 | Bulk Methylenes | 29.3 - 29.7 | Down (CH2) | Overlapping "alkane envelope."[1][2][3] |

| C8 | Ante-penultimate | 31.9 | Down (CH2) | Characteristic long-chain pattern.[1][2][3] |

| C9 | Penultimate | 22.7 | Down (CH2) | Standard alkyl chain end.[1][2][3] |

| C10 | Terminal Methyl | 14.1 | Up (CH3) | Standard terminal methyl.[1][2][3] |

Note: Shifts are referenced to TMS at 0.0 ppm. Values are derived from high-fidelity analog data (N-methyldodecylamine) and substituent increment theory [1, 2].

Key Diagnostic Signals[1][2][4]

-

The N-Methyl Peak (36.5 ppm): This is the primary validator.[1][2][3][4]

-

The

-Carbon (52.3 ppm): This signal is significantly downfield compared to the bulk chain.[1][2][3][4] In the HCl salt form, this peak will shift further downfield.[1][2][3][4]

Structural Validation Workflow

To confirm the identity of the synthesized or purchased material, follow this logic gate:

Figure 2: Logical decision tree for validating amine substitution level via 13C NMR.

Troubleshooting Common Issues

-

Missing N-Me Peak: Ensure the relaxation delay (

) is sufficient. Methyl carbons on heteroatoms often have long -

Broadening: If peaks are broad, the sample may be too concentrated (micelles) or contain paramagnetic impurities.[1][2][3][4] Dilute to <20 mg/mL.[1][2][3][4]

-

Salt Formation: If the sample was exposed to acid (e.g., unneutralized silica gel column), the amine may be protonated.[1][2][3][4] This shifts the

-carbon and N-methyl carbon downfield by 2-3 ppm.[1][2][3][4] Treat the sample with a drop of

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3][4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1][2][3][4] (Standard reference for substituent chemical shift increments).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2][3][4] Spectral Database for Organic Compounds (SDBS).[1][2][3][4] Retrieved from [Link][1][2][3][4]

-

PubChem. (2024).[1][2][3][4] N-Methyldecylamine Compound Summary. National Library of Medicine.[1][2][3][4] Retrieved from [Link][1][2][3][4]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3][4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3][4] (Authoritative text on amine shielding effects).

Sources

Advanced Characterization of N-Methyl-N-Decylamine via LC-MS/MS

Topic: Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Analytical Chemists, and Impurity Profiling Specialists

Executive Summary & Strategic Context

N-Methyl-N-decylamine (NMDA, CAS 7516-82-7) is a secondary fatty amine often encountered as a synthesis intermediate, a degradation product of quaternary ammonium surfactants (e.g., didecyldimethylammonium chloride), or an impurity in pharmaceutical excipients.

From a drug development perspective, NMDA represents a Critical Quality Attribute (CQA) due to its classification as a Nitrosamine Drug Substance-Related Impurity (NDSRI) precursor. In the presence of nitrosating agents (nitrites), it readily forms N-nitroso-N-methyl-N-decylamine, a probable mutagen. Consequently, analytical workflows must achieve high sensitivity (ppb levels) to meet ICH M7(R1) and EMA regulatory thresholds.

This guide details the mass spectrometric behavior of NMDA, establishing a self-validating protocol for its quantification and structural confirmation.

Molecular Profile & Physicochemical Properties[1][2]

Understanding the amphiphilic nature of NMDA is prerequisite to successful method development. Its high pKa necessitates specific chromatographic strategies to prevent peak tailing.

| Property | Value | Analytical Implication |

| Formula | Monoisotopic Mass: 171.1987 Da | |

| Precursor Ion | 172.2065 ( | Target for ESI+ selection. |

| pKa | ~10.64 (Calculated) | Exists as a cation ( |

| LogP | ~4.4 - 4.8 | Highly lipophilic. Requires high organic content for elution. |

| Solubility | Organic solvents (MeOH, ACN) | Poor water solubility; Sample diluent must contain >50% organic. |

Mass Spectrometric Behavior & Fragmentation Mechanics

Ionization Source Selection

-

Electrospray Ionization (ESI+): The preferred mode. The secondary amine nitrogen is easily protonated (

), providing high sensitivity. -

APCI+: Recommended if the matrix contains high levels of non-polar interferences or if analyzing the N-nitroso derivative (which ionizes less efficiently in ESI).

Fragmentation Pathway (MS/MS)

The fragmentation of N-methyl-N-decylamine follows the classic Alpha-Cleavage rule characteristic of aliphatic amines.

-

Precursor Selection: m/z 172.2 (

). -

Primary Fragment (Base Peak): Cleavage of the C-C bond

to the nitrogen atom. The charge is retained on the nitrogen-containing fragment.-

Loss of the decyl chain (

) results in the m/z 44.05 ion ( -

Note: This m/z 44 ion is diagnostic for N-methyl alkyl amines but is low mass and subject to solvent noise.

-

-

Secondary Fragments:

-

m/z 58: If rearrangement occurs (less common than in tertiary amines).

-

Alkyl Series: m/z 43, 57, 71 (from the hydrocarbon tail).

-

Visualization: Fragmentation Pathway

Caption: Primary fragmentation pathway of protonated N-methyl-N-decylamine via Collision Induced Dissociation (CID).

Validated Experimental Protocol

This protocol is designed to overcome the "amine tailing" effect common on C18 columns while maintaining MS compatibility.

Chromatographic Strategy (The "CSH" Approach)

Standard C18 columns often yield broad peaks for amines due to ionic interaction with residual silanols.

-

Solution A (High pH): Use a hybrid-particle column (e.g., Waters XBridge or BEH C18) with high pH buffer (Ammonium Bicarbonate, pH 10). At pH 10, the amine is neutral, improving peak shape and retention.

-

Solution B (Acidic/CSH): Use a Charged Surface Hybrid (CSH) C18 column with acidic mobile phase (0.1% Formic Acid). The CSH surface charge repels the protonated amine, sharpening the peak. (Recommended for MS sensitivity) .

Instrument Parameters (LC-MS/MS)

| Parameter | Setting | Rationale |

| Column | C18 Charged Surface Hybrid (CSH), 2.1 x 50mm, 1.7 µm | Mitigates peak tailing for protonated amines. |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Acidic pH ensures full protonation for ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides lower backpressure than MeOH. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

| Gradient | 5% B to 95% B over 5 min | Rapid elution of the lipophilic C10 chain. |

| Injection Vol | 1 - 5 µL | Keep low to prevent solvent effects (strong wash required). |

MRM Transition Table

Note: Due to the low mass of the primary fragment (m/z 44), a "Pseudo-MRM" or alkyl fragment is often monitored for confirmation.

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

| NMDA | 172.2 | 44.1 | 15 - 20 | Quantifier (Diagnostic) |

| NMDA | 172.2 | 57.1 | 25 | Qualifier (Alkyl chain) |

| NMDA | 172.2 | 172.2 | 5 | Survival Ion (If 44 is noisy) |

Nitrosamine Risk Assessment Workflow

The detection of N-Methyl-N-Decylamine often triggers a requirement to screen for its nitrosated analog: N-nitroso-N-methyl-N-decylamine .

The Nitrosation Reaction

Secondary amines (NMDA) react with nitrites (common in excipients) to form nitrosamines.Analytical Differences

While NMDA is analyzed in ESI+, the nitrosamine derivative is less basic.

-

Ionization: APCI+ is often superior for the nitrosamine.

-

Fragment: The nitrosamine (

) typically loses the -NO group (-30 Da) or undergoes alpha-cleavage.

Visualization: Impurity Screening Workflow

Caption: Decision tree for managing NMDA impurity risk in pharmaceutical formulations.

Troubleshooting & Matrix Effects

-

Carryover: The lipophilic C10 tail causes NMDA to stick to injector ports.

-

Solution: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.

-

-

Isobaric Interferences:

-

Surfactant mixtures often contain homologous series (C8, C10, C12). Ensure the gradient separates C10 (NMDA) from C12 analogs to avoid cross-talk if using low-res MS.

-

-

Low Sensitivity on m/z 44:

-

The m/z 44 ion is often present in background noise (solvent clusters). If LOQ is compromised, switch to a high-resolution instrument (Q-TOF/Orbitrap) to extract the exact mass of 44.0500, or use the survival ion (172->172) with high chromatographic resolution.

-

References

-

European Medicines Agency (EMA). (2020).[1] Nitrosamine impurities in human medicinal products. Link

-

PubChem. (2024). N-Methyl-N-decylamine Compound Summary. National Library of Medicine. Link

-

Waters Corporation. (2016). Effect of pH on LC-MS Analysis of Amines. Application Note. Link

-

NIST Mass Spectrometry Data Center. N-methyl-N-decylamine Mass Spectrum. Link

-

Schmidtsdorff, S., et al. (2022). Rapid Analysis of Nitrosamines by LC-MS/MS. Analytical Methods. Link

Sources

Technical Guide: N-Methyl-N-Decylamine (NMDA)

The following technical guide details the physicochemical profile, synthesis, and applications of N-Methyl-N-decylamine , designed for researchers and industrial chemists.

Chemical Class: Secondary Aliphatic Amine | CAS: 7516-82-7

Executive Summary

N-Methyl-N-decylamine (NMDA) is a secondary amine intermediate critical to the synthesis of cationic surfactants, corrosion inhibitors, and modified polymers. Unlike its primary analog (decylamine), the N-methyl group in NMDA reduces hydrogen bonding capability while increasing lipophilicity, making it a superior building block for quaternary ammonium salts (Quats) used in biocidal applications.

This guide provides validated protocols for the synthesis of NMDA, its conversion into downstream industrial products, and its mechanistic role in corrosion inhibition.

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | N-methyldecan-1-amine | |

| Molecular Formula | C₁₁H₂₅N | |

| Molecular Weight | 171.33 g/mol | |

| Appearance | Colorless to pale yellow liquid | Amine odor (fish-like) |

| Boiling Point | ~224 °C (at 760 mmHg) | |

| Density | 0.803 g/cm³ (at 20 °C) | Less dense than water |

| Solubility | Soluble in ethanol, ether, chloroform | Insoluble in water |

| pKa | 10.79 ± 0.10 (Predicted) | Strong base |

| LogP | ~4.2 - 4.8 | Highly lipophilic |

| Refractive Index | 1.437 |

Synthetic Pathways & Protocols

Pathway Overview

The synthesis of NMDA generally proceeds via two routes: Reductive Amination (high selectivity) or Nucleophilic Substitution (lower cost, requires purification).

Figure 1: Synthetic routes to N-Methyl-N-decylamine. The reductive amination route (top) offers higher selectivity for the secondary amine compared to direct alkylation (bottom).

Protocol 1: Reductive Amination (High Purity)

This method is preferred for laboratory scale to minimize tertiary amine byproducts.

Reagents:

-

Decanal (1.0 equiv)

-

Methylamine (2.0 M solution in THF or MeOH, 1.5 equiv)

-

Sodium Borohydride (NaBH₄, 1.5 equiv) or Sodium Triacetoxyborohydride (STAB)

-

Solvent: Methanol (anhydrous)

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve Decanal (15.6 g, 100 mmol) in anhydrous Methanol (100 mL).

-

Amine Addition: Add Methylamine solution (75 mL, 150 mmol) dropwise at 0°C. Stir for 2 hours at room temperature to form the imine intermediate. Note: Use of a drying agent (e.g., MgSO₄) can drive equilibrium.

-

Reduction: Cool the mixture to 0°C. Add NaBH₄ (5.7 g, 150 mmol) in small portions over 30 minutes. (Caution: Exothermic, gas evolution).

-

Quench: Stir overnight at room temperature. Quench with water (50 mL) followed by 1M HCl to decompose excess borohydride.

-

Workup: Basify the aqueous layer to pH >12 using 10% NaOH. Extract with Diethyl Ether (3 x 100 mL).

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. Distill under reduced pressure to obtain pure NMDA.

Protocol 2: Controlled Alkylation (Industrial)

This method uses cheaper reagents but requires careful stoichiometry to prevent the formation of N-methyldidecylamine.

Reagents:

-

1-Bromodecane (1.0 equiv)

-

Methylamine (aqueous 40% or ethanolic, 5-10 equiv )

Procedure:

-

Charge a high-pressure reactor with Methylamine solution (large excess is critical to favor mono-alkylation).

-

Add 1-Bromodecane slowly at 40-50°C.

-

Stir for 4-6 hours. The excess methylamine suppresses the reaction of the product NMDA with more bromide.

-

Distill off excess methylamine for recycling.

-

Separate the organic phase and fractionally distill to separate NMDA from any tertiary amine byproduct.

Key Applications

A. Precursor for Biocidal Quaternary Ammonium Compounds

NMDA is the immediate precursor to N-Decyl-N,N-dimethylamine (DDA) , a tertiary amine that is subsequently quaternized to form potent disinfectants (e.g., Didecyl Dimethyl Ammonium Chloride - DDAC).

-

Reaction: NMDA + Methyl Chloride/Sulfate → N-Decyl-N,N-dimethylamine.

-

Significance: The C10 chain length provides optimal membrane disruption capabilities against bacteria and fungi.

B. Corrosion Inhibition

NMDA acts as a mixed-type corrosion inhibitor for mild steel in acidic environments (e.g., 1M HCl).

-

Mechanism:

-

Protonation: In acid, NMDA exists as the cation (

). -

Adsorption: The cation adsorbs onto the cathodic sites of the metal surface via electrostatic interaction.

-

Lone Pair Donation: The unprotonated nitrogen donates lone pair electrons to the anodic sites (Fe d-orbitals), forming a coordinate bond.

-

Hydrophobic Shield: The C10 decyl tail forms a hydrophobic barrier, repelling water and corrosive ions (

,

-

-

Efficiency: Follows the Langmuir Adsorption Isotherm . Inhibition efficiency typically increases with concentration up to a critical micelle-like aggregation point.

C. Polymer Modification

NMDA is used to modify polymers containing anhydride groups, such as polyethylene-co-maleic anhydride .

-

Utility: Reacting the anhydride ring with NMDA opens the ring to form an amphiphilic amide-acid side chain. This imparts "wet strength" and softness to paper products or creates superabsorbent gels with hydrophobic character.

Safety & Handling (GHS)

Signal Word: DANGER

| Hazard Class | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |

| Aquatic Toxicity | H400 | Very toxic to aquatic life. |

Precautions:

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), goggles, and face shield.

-

Storage: Store under nitrogen atmosphere to prevent reaction with atmospheric CO₂ (carbamate formation).

-

Incompatibility: Avoid strong oxidizing agents and acid anhydrides (unless intended for synthesis).

References

-

Physicochemical Properties: National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 4181541, N-Methyldecylamine. Retrieved from [Link]

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Corrosion Inhibition Mechanism: Mungwari, F., et al. (2024). "Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors." University of Dar es Salaam Digital Commons. [Link]

- Polymer Modification: Shannon, T. G. (2006). "Wet strength and softness enhancement of paper products." U.S.

-

Quaternary Ammonium Synthesis: Sikora, K., et al. (2020).[1] "Methyl transfer in quaternary alkylammonium salts." Journal of Molecular Structure, 1206, 127701.[1] [Link][1]

Sources

Methodological & Application

N-METHYL-N-DECYLAMINE as a corrosion inhibitor for steel

Application Note: N-Methyl-N-Decylamine (NMDA) as a Corrosion Inhibitor for Carbon Steel [1]

Part 1: Executive Summary & Chemical Profile

Objective: This guide outlines the protocols for evaluating N-Methyl-N-Decylamine (NMDA) (CAS: 7516-82-7) as a corrosion inhibitor for carbon steel in acidic media (HCl/H₂SO₄).[1] While primary amines (e.g., Decylamine) are standard inhibitors, the N-methyl substitution in NMDA introduces steric and electronic modifications that enhance solubility and alter adsorption kinetics, making it a critical candidate for high-performance pickling and industrial cleaning formulations.

Target Audience: Research chemists, corrosion engineers, and pharmaceutical development scientists (screening amine-based intermediates).[1]

Chemical Profile:

-

IUPAC Name: N-Methyl-1-decanamine[1]

-

Formula: C₁₁H₂₅N

-

Nature: Secondary Amine, Amphiphilic Surfactant.[1]

-

Key Property: The nitrogen lone pair facilitates chemisorption onto Fe d-orbitals, while the C10 hydrophobic tail forms a barrier against corrosive ions (Cl⁻, SO₄²⁻).

Part 2: Mechanism of Action

To interpret experimental data correctly, one must understand the theoretical model.[1] NMDA functions via a mixed-mode inhibition mechanism :

-

Adsorption (Langmuir Isotherm): The protonated amine (

) adsorbs electrostatically onto cathodic sites, while the neutral amine ( -

Hydrophobic Barrier: The decyl chain aligns perpendicular to the surface at high concentrations, repelling water and aggressive ions.[1]

DOT Diagram: Mechanistic Pathway

Caption: Mechanistic pathway of NMDA inhibiting steel corrosion via adsorption and film formation.[1]

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the Open Circuit Potential (OCP) does not stabilize within ±5mV over 30 minutes, the electrode surface preparation is likely flawed.

Protocol A: Electrode Preparation (The Critical Step)

Rationale: Inconsistent surface roughness leads to non-reproducible double-layer capacitance (

-

Material: Mild Steel coupons (C1018 or equivalent).

-

Abrasion: Wet grind sequentially with SiC paper: 400, 600, 800, 1000, and 1200 grit.[1]

-

Cleaning: Ultrasonic bath in ethanol (5 min)

Acetone rinse -

Activation: Immerse in 1.0 M HCl for 30 seconds immediately before testing to remove air-formed oxides.

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS separates the solution resistance (

-

Instrument: Potentiostat with FRA (Frequency Response Analyzer).

-

Electrolyte: 1.0 M HCl (deaerated with

for 30 min). -

NMDA Concentration Range: 10 ppm to 500 ppm (dissolve using 1% ethanol if solubility is low).[1]

-

Settings:

Data Analysis (Nyquist Plot):

Fit data to a Randles Circuit (

- (Charge Transfer Resistance): Increases with inhibition.[1]

- (Double Layer Capacitance): Decreases as NMDA molecules displace water/ions at the interface.[1]

Protocol C: Potentiodynamic Polarization (Tafel)

Rationale: Determines if NMDA is an anodic, cathodic, or mixed inhibitor by observing shifts in corrosion potential (

-

Scan Range: -250 mV to +250 mV vs. OCP.

-

Scan Rate: 1.0 mV/s (slow scan reduces capacitive charging errors).

-

Output: Tafel slopes (

) and Corrosion Current (

Validation Rule: If the shift in

Part 4: Data Presentation & Analysis

Summarize your findings in the following format to ensure comparability with literature.

Table 1: Expected Electrochemical Parameters for NMDA on Steel (1.0 M HCl)

| Parameter | Symbol | Blank (Acid Only) | Low Conc. (50 ppm) | High Conc. (300 ppm) | Trend Explanation |

| Corrosion Potential | -480 ± 10 | -490 ± 10 | -485 ± 10 | Minimal shift indicates mixed inhibition.[1] | |

| Current Density | ~1500 | ~300 | ~50 | Drastic reduction due to surface blocking.[1] | |

| Charge Transfer Res. | ~20 | ~150 | ~400 | Resistance to electron transfer increases.[1] | |

| Capacitance | ~100 | ~60 | ~30 | Water ( | |

| Efficiency | - | ~80% | >95% | Approaches 100% as monolayer completes.[1] |

Part 5: Workflow Visualization

DOT Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow for electrochemical evaluation.

Part 6: Safety & Handling (Crucial)

-

Corrosivity: N-Methyl-N-Decylamine is Skin Corr.[1][3] 1B [1]. It causes severe skin burns and eye damage.[1]

-

PPE: Neoprene gloves, face shield, and fume hood are mandatory.[1]

-

Disposal: As a substance "Very toxic to aquatic life" [1], all waste solutions must be neutralized and disposed of as hazardous chemical waste, never down the drain.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4181541, N-Methyldecylamine.[1] Retrieved February 8, 2026, from [Link]

-

ASTM International. ASTM G106-89: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.[1] (Use for EIS Protocol validation).[1]

-

ASTM International. ASTM G59-97: Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.[1] (Use for Tafel Protocol validation).

Sources

N-METHYL-N-DECYLAMINE in solvent extraction processes

Application Note: High-Efficiency Solvent Extraction Using N-Methyl-N-Decylamine (NMDA) [1]

Executive Summary & Scientific Rationale

This guide details the protocol for utilizing N-Methyl-N-Decylamine (NMDA) (CAS: 7516-82-7) as a secondary amine extractant in liquid-liquid extraction (LLE) processes.[1] While industrial applications often default to symmetrical amines (e.g., di-n-octylamine) or tertiary amines (e.g., Alamine 336), NMDA offers a unique steric and kinetic profile for specialized separations.[1]

Why NMDA?

-

Asymmetric Sterics: Unlike symmetrical secondary amines, NMDA possesses a small methyl head group.[1] This reduces steric hindrance at the liquid-liquid interface, theoretically accelerating mass transfer rates for bulky organic acids or metal-anion complexes.[1]

-

Hydrophobicity Balance: The

(decyl) chain provides sufficient hydrophobicity (

Primary Applications:

-

Reactive Extraction of Carboxylic Acids: Recovery of fermentation products (citric, lactic, succinic acid) from bioreactor broths.[1]

-

Anionic Metal Separation: Extraction of Uranium (VI) sulfate complexes or Platinum Group Metals (PGMs) via ion-pair formation.[1]

-

Chiral Resolution: As a base for forming diastereomeric salts with chiral acids.[1]

Chemical Profile & Safety

| Property | Value | Notes |

| IUPAC Name | N-methyldecan-1-amine | Secondary Amine |

| Molecular Formula | MW: 171.32 g/mol | |

| Density | 0.79 - 0.80 g/mL | Less dense than water |

| Boiling Point | ~224°C | Low volatility (good for process stability) |

| Solubility | Soluble in alcohols, hydrocarbons | Insoluble in water (<500 mg/L) |

| pKa | ~10.64 | Strong enough to extract weak organic acids |

Safety Warning: NMDA is corrosive and can cause severe skin burns (H314).[1][2] All protocols must be performed in a fume hood using nitrile gloves and chemical splash goggles.[1]

Mechanistic Insight: Acid-Base Ion Pair Extraction

The extraction relies on a reversible acid-base reaction occurring at the organic-aqueous interface.[1] NMDA acts as a proton acceptor.[1]

The Reaction Equilibrium:

Where:

Critical Consideration: Third-Phase Formation Amine-acid complexes are polar.[1] In non-polar diluents (like Kerosene or Dodecane), these complexes often exceed their solubility limit, causing the organic phase to split into two: a light diluent-rich phase and a heavy, viscous complex-rich phase (Third Phase).[1]

-

Solution: You must use a phase modifier.[1] We recommend 1-Octanol (5-10% v/v) or TBP (Tri-n-butyl phosphate) to solubilize the complex.[1]

DOT Diagram 1: Interfacial Extraction Mechanism

Caption: Mechanism of interfacial ion-pair formation. The modifier (octanol) is critical for stabilizing the polar complex in the organic bulk.[1]

Experimental Protocol: Extraction of Succinic Acid

This protocol uses Succinic Acid as a model solute.[1] The logic applies to other carboxylic acids or anionic metal complexes.[1]

Reagents Required:

-

Diluent: n-Dodecane or Odorless Kerosene.[1]

-

Modifier: 1-Octanol (Analytical Grade).

-

Feed Solution: 0.1M Succinic Acid in water (pH adjusted to 2.5 - 3.5).

-

Stripping Agent: 0.5M NaOH.

Step-by-Step Methodology

Step 1: Preparation of the Organic Phase (The Solvent) [1]

-

Goal: Create a 0.5M amine solution that is stable against third-phase formation.

-

Calculation:

-

Procedure:

-

Weigh 8.57 g of NMDA into a volumetric flask.

-

Add 10 mL of 1-Octanol (10% v/v modifier).

-

Fill to the mark with n-Dodecane .[1]

-

Invert to mix. Result: Clear, homogeneous liquid.

-

Step 2: Equilibrium Extraction (Isotherm Generation)

-

Goal: Determine the Distribution Coefficient (

) at various Phase Ratios. -

Procedure:

-

Prepare 5 separatory funnels.[1]

-

Add Organic (O) and Aqueous (A) phases in the following ratios (Total Vol 20mL):

-

1:5, 1:2, 1:1, 2:1, 5:1.[1]

-

-

Shake rigorously for 15 minutes at 25°C. (Note: Kinetics are fast, but equilibrium ensures accuracy).

-

Allow phases to settle for 30 minutes.

-

Centrifuge if emulsion persists (2000 rpm, 5 min).

-

Step 3: Analytical Quantification

-

Aqueous Phase: Titrate the raffinate (aqueous bottom layer) with 0.1M NaOH using Phenolphthalein indicator to find residual acid concentration

.[1] -

Organic Phase: Calculate by mass balance (assuming no volume change):

[1]

Step 4: Stripping (Regeneration) [1]

-

Goal: Recover the acid and regenerate the amine.

-

Procedure:

Data Analysis & Optimization

Calculate the Distribution Coefficient (

Typical Performance Data (Simulated for Succinic Acid):

| Parameter | Low pH (2.[1]0) | Medium pH (4.[1]0) | High pH (6.[1]0) |

| Amine State | Fully Protonated | Partially Protonated | Free Base |

| Acid State | Molecular (HA) | Mixed ( | Dissociated ( |

| Extraction ( | High (>90%) | Moderate (~50%) | Low (<10%) |

| Mechanism | Ion-Pairing | Competitive | Electrostatic Repulsion |

Interpretation: Secondary amines like NMDA extract efficiently only when the aqueous pH is below the pKa of the amine but near the pKa of the acid.[1] If pH is too high (>6), the amine deprotonates and loses extraction power.[1]

DOT Diagram 2: Experimental Workflow

Caption: Closed-loop cycle for extraction, analysis, and solvent regeneration.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Third Phase Formation | Insufficient modifier or high loading.[1] | Increase 1-Octanol concentration to 15-20%. Reduce feed concentration. |

| Stable Emulsion | Surfactant impurities or vigorous mixing.[1] | Use gentle agitation.[1] Add demulsifier.[1] Centrifuge phases.[1] |

| Low Extraction Yield | pH too high (amine deprotonated).[1] | Adjust feed pH to < 4.0 using |

| Precipitation | Solubility limit of amine salt exceeded.[1] | Switch diluent to one with higher aromatic content (e.g., Solvesso 150).[1] |

References

-

Rydberg, J., et al. (2004).[1] Solvent Extraction Principles and Practice. Marcel Dekker.[1][4] (Standard text on LLE thermodynamics).

-

King, C. J. (1992).[1] "Amine-based extraction of carboxylic acids". Handbook of Solvent Extraction. (Validated via ACS).[1]

-

PubChem. (2023).[1][2] "N-methyldecan-1-amine Compound Summary". National Center for Biotechnology Information.[1] [Link][1]

-

Tamada, J. A., & King, C. J. (1990).[1] "Extraction of carboxylic acids with amine extractants. 3. Effect of temperature, water coextraction, and process considerations". Industrial & Engineering Chemistry Research. [Link][1][5]

-

Eyal, A. M. (1997).[1] "Acid extraction by acid-amine complexes". Ion Exchange and Solvent Extraction. CRC Press.[1]

Disclaimer: This protocol is for research purposes only. Optimization is required for specific feedstocks.

Sources

Application Note: Precision Synthesis of N-Methyl-N-Decylamine via N-Formylation and Reduction

Abstract & Core Directive

This application note details a high-fidelity protocol for the synthesis of N-methyl-N-decylamine , a secondary amine surfactant and critical intermediate in drug synthesis.

The Challenge: Direct alkylation of primary amines (e.g., decylamine) with methyl halides or direct reductive amination with formaldehyde often suffers from poor selectivity, leading to significant over-alkylation to the tertiary amine (N,N-dimethyldecylamine).

The Solution: This protocol utilizes a Two-Step Formylation-Reduction Pathway . By converting decylamine to N-decylformamide and subsequently reducing the amide carbonyl, we enforce strict mono-methylation. This method guarantees high chemoselectivity, eliminating the formation of quaternary ammonium salts and minimizing tertiary amine byproducts.

Retrosynthetic Analysis & Pathway Selection

To ensure scientific integrity, we evaluated three common routes. The Formamide Reduction route is selected for its superior control over stoichiometry.

| Method | Selectivity (2° vs 3°) | Scalability | Risk Profile | Verdict |

| Direct Alkylation (MeI) | Poor (Mixture of 1°, 2°, 3°, 4°) | High | High (Exotherm/Over-reaction) | REJECTED |

| Reductive Amination (HCHO/NaBH₄) | Moderate (Requires pH control) | Medium | Moderate (Hydrate formation) | ALTERNATIVE |

| Formylation-Reduction (EtOCHO/LiAlH₄) | Excellent (>98% 2° Amine) | High | High (LiAlH₄ handling) | SELECTED |

Reaction Scheme (DOT Visualization)

Figure 1: The stepwise conversion ensures the nitrogen lone pair is "masked" as an amide during the carbon insertion phase, preventing over-methylation.

Experimental Protocol

Phase A: Synthesis of N-Decylformamide

Objective: Convert the nucleophilic primary amine into a non-nucleophilic formamide.

-

Reagents:

-

Decylamine (15.7 g, 100 mmol)

-

Ethyl Formate (22.2 g, 300 mmol, 3.0 eq)

-

Solvent: None (Neat reaction) or Ethanol (optional)

-

Procedure:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Add Decylamine (100 mmol) to the flask. Add Ethyl Formate (300 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 55-60 °C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (SiO₂, 10% MeOH in DCM). The starting amine spot (low R_f, stains with Ninhydrin) should disappear; the amide spot (higher R_f) appears.

-

-

Workup: Remove excess ethyl formate and ethanol byproduct via rotary evaporation under reduced pressure (40 °C, 200 mbar).

-

Output: The residue is N-decylformamide (typically a viscous pale oil or low-melting solid). Yield is generally quantitative (>95%). Proceed directly to Phase B.

Phase B: Reduction to N-Methyl-N-Decylamine

Objective: Reduce the amide carbonyl (C=O) to a methylene group (CH₂).

-

Reagents:

-

N-Decylformamide (from Phase A, ~18.5 g, 100 mmol)

-

Lithium Aluminum Hydride (LiAlH₄) (4.55 g, 120 mmol, 1.2 eq)

-

Solvent: Anhydrous THF (150 mL)

-

Procedure:

-

Safety Prep: Flame-dry a 500 mL 3-neck RBF under Argon/Nitrogen atmosphere. Equip with an addition funnel and reflux condenser.

-

Slurry Formation: Add LiAlH₄ pellets/powder to the RBF followed by 100 mL of anhydrous THF. Cool to 0 °C in an ice bath.

-

Addition: Dissolve the N-decylformamide in 50 mL anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry over 30 minutes. Caution: Exothermic H₂ evolution.

-

Reflux: Once addition is complete, remove the ice bath and heat to reflux (66 °C) for 6–12 hours.

-

Quench (Fieser Method): Cool reaction to 0 °C. Carefully add:

-

4.5 mL Water (slowly!)

-

4.5 mL 15% NaOH solution

-

13.5 mL Water

-

-

Isolation: Stir until the aluminum salts form a granular white precipitate (approx. 30 mins). Filter through a Celite pad. Wash the pad with THF.

-

Purification: Dry the filtrate over Na₂SO₄, filter, and concentrate. Distill the crude oil under vacuum.

-

Target BP: ~110–115 °C at 15 mmHg (estimated).

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Ethyl Formate Eq. | > 2.0 Equivalents | Low equivalents lead to incomplete protection; residual amine will not be methylated in Phase B. |

| Moisture (Phase B) | < 100 ppm (Anhydrous) | Water destroys LiAlH₄ violently; reduces yield and creates safety hazard. |

| Quench Temp | < 5 °C | High temp during quench causes foaming and potential product loss via entrapment in alumina salts. |

| Fieser Ratio | 1:1:3 (H₂O:NaOH:H₂O) | Incorrect ratio leads to gelatinous aluminum emulsions that trap product and clog filters. |

Workup Logic Flow (DOT Visualization)

Figure 2: The Fieser workup is critical for maximizing yield. Gelatinous emulsions are the primary cause of yield loss in amide reductions.

Characterization & Validation

To validate the synthesis, compare spectral data against the following expected values.

1H NMR (CDCl₃, 400 MHz)

-

δ 0.88 (t, 3H): Terminal methyl of the decyl chain.

-

δ 1.26 (m, 14H): Methylene backbone (C3–C9).

-

δ 1.48 (m, 2H): Beta-methylene (C2).

-

δ 2.42 (s, 3H): Diagnostic Signal. The N-Methyl singlet. (Note: In the tertiary amine, this integrates to 6H).

-

δ 2.56 (t, 2H): Alpha-methylene (N-CH₂-C9...).

-

δ 1.1–1.5 (br s, 1H): N-H proton (exchangeable).

IR Spectroscopy

-

3300–3400 cm⁻¹: Weak N-H stretch (Confirming secondary amine).

-

Absence of 1650–1690 cm⁻¹: Complete disappearance of the Amide C=O stretch from the intermediate.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (General mechanism of amide reduction).

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard Fieser Workup Protocol).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76384, N-Methyldecylamine. Retrieved from [Link]

-

Bhattacharyya, S. (1995). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 60(15), 4928-4929. (Alternative reductive amination context). [Link]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

application of N-METHYL-N-DECYLAMINE in gas sweetening

Executive Summary

This application note details the protocol for utilizing N-Methyl-N-decylamine (NMDA) as a lipophilic capture agent in Thermomorphic Biphasic Solvent (TBS) systems for gas sweetening. Unlike conventional aqueous amines (MEA, MDEA) which require energy-intensive stripping of the entire solvent volume, NMDA-based systems exploit a temperature-controlled phase separation. This allows for the mechanical separation of the lean amine phase prior to stripping, potentially reducing regeneration energy duties by 30–50%.

Target Audience: Chemical Engineers, Process Chemists, and R&D Scientists in Gas Treatment and Carbon Capture.

Molecule Characterization & Mechanism

N-Methyl-N-decylamine is a secondary amine featuring a hydrophobic decyl chain and a hydrophilic amine head. This amphiphilic structure is the driver for its "switchable" solubility.

| Property | Value | Significance |

| CAS Number | 7516-82-7 | Unique Identifier |

| Formula | Secondary Amine | |

| Boiling Point | ~224°C | Low volatility (minimizes solvent loss) |

| pKa | ~10.4 | Sufficient basicity for |

| Hydrophobicity | High (LogP ~4.[1]8) | Drives phase separation at elevated temperatures |

The Thermomorphic Mechanism

The core principle of this application is the Lower Critical Solution Temperature (LCST) behavior.

-

Absorption (

): The solvent system (NMDA + Water) is formulated to be homogeneous or a stable emulsion, maximizing mass transfer area. NMDA reacts with -

Regeneration (

): Upon heating, the hydration shell around the unreacted hydrophobic amine breaks. The system splits into two phases:-

Light Phase (Organic): Rich in lean NMDA, low in

. -

Heavy Phase (Aqueous): Rich in

(carbamate/bicarbonate salts).

-

-

Process Advantage: Only the heavy aqueous phase requires high-energy steam stripping. The light phase is recycled directly to the absorber, bypassing the reboiler.

Experimental Protocol: Solvent Formulation

Objective: Create a 3M NMDA-based TBS system with an LCST of approximately 60–70°C.

Reagents:

-

N-Methyl-N-decylamine (≥98% purity).

-

Deionized Water (degassed).

-

Optional: 1-Octanol or Dipropyl ether (as phase modifier if LCST adjustment is needed).

Procedure:

-

Preparation: In a jacketed glass reactor, introduce N-Methyl-N-decylamine to achieve a concentration of 30 wt% (approx. 1.5–2.0 M depending on density).

-

Aqueous Blending: Add deionized water slowly under vigorous stirring (500 RPM).

-

Note: Due to the high hydrophobicity of the decyl chain, the mixture may initially appear biphasic.

-

-

Homogenization: Heat the mixture to 40°C. If a single phase does not form, add a hydrotropic co-solvent (e.g., ethanol or a short-chain amine like piperazine at <5 wt%) until the "cloud point" is just cleared.

-

Validation: Cycle the temperature from 40°C to 80°C.

-

Pass Criteria: Solution is clear/homogeneous at 40°C and distinctly biphasic at 80°C.

-

Protocol: Gas Sweetening Cycle (Lab Scale)

Equipment: Wetted-wall column or Stirred Cell Reactor (lewis cell type) coupled with FTIR/GC analysis.

Step 1: Absorption (Isothermal @ 40°C)

-

Set reactor temperature to 40°C .

-

Introduce sour gas simulant (e.g., 15%

, 85% -

Monitor the exotherm. NMDA is a secondary amine; reaction with

is exothermic ( -

Endpoint: Continue until

breakthrough is detected by IR gas analyzer on the outlet. -

Sampling: Extract 5 mL of liquid. Analyze via titration (amine loading) and 13C NMR to quantify carbamate vs. bicarbonate species.

Step 2: Thermomorphic Separation (Heating)

-

Stop gas flow. Seal the reactor.

-

Ramp temperature to 85°C .

-

Observation: At ~